3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

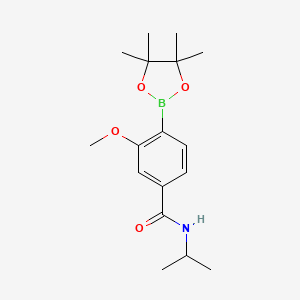

3-Methoxy-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a boronic ester group (tetramethyl-1,3,2-dioxaborolane) at the para position of the benzene ring, a methoxy group at the meta position, and an isopropylamide substituent. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic ester's role as a key coupling partner .

Properties

Molecular Formula |

C17H26BNO4 |

|---|---|

Molecular Weight |

319.2 g/mol |

IUPAC Name |

3-methoxy-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C17H26BNO4/c1-11(2)19-15(20)12-8-9-13(14(10-12)21-7)18-22-16(3,4)17(5,6)23-18/h8-11H,1-7H3,(H,19,20) |

InChI Key |

ZESADKPPEGOABN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC(C)C)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 3-Methoxy-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves:

- Functionalization of a 3-methoxy-4-substituted benzene precursor.

- Introduction of the boronate ester group via borylation.

- Formation of the amide linkage with an isopropyl amine derivative.

The key synthetic challenge is the selective installation of the boronate ester at the 4-position while maintaining the integrity of the methoxy and amide groups.

Borylation Step

The boronate ester group is commonly introduced by transition-metal catalyzed borylation of aryl halides or esters. A representative method involves:

- Using bis(pinacolato)diboron (B2pin2) as the boron source.

- An iridium catalyst such as [IrOMe(cod)]2.

- A suitable ligand, e.g., Si,S-ligand, to enhance selectivity.

- Solvent such as 2-methyltetrahydrofuran (2-Me-THF).

- Reaction conditions: heating at 80 °C for 16 hours under nitrogen atmosphere.

This method has been demonstrated for methyl benzoate derivatives and related compounds, yielding aryl boronate esters with good yields (59-92%) after purification by silica gel chromatography.

Amide Formation

The amide bond formation between the boronate ester-bearing aromatic acid derivative and isopropylamine (propan-2-yl amine) can be achieved by:

- Activation of the carboxylic acid group (or ester hydrolysis followed by activation).

- Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

- Mild conditions to preserve the boronate ester functionality.

Alternatively, starting from the corresponding benzoyl chloride derivative allows direct amide formation with isopropylamine under controlled conditions.

Detailed Preparation Protocol (Hypothetical Example Based on Literature)

| Step | Reagents / Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Methyl 3-methoxy-4-bromobenzoate, B2pin2, [IrOMe(cod)]2, Si,S-ligand, 2-Me-THF, 80 °C, 16 h | Iridium-catalyzed borylation to install the tetramethyl dioxaborolane group at 4-position. | 70-90 |

| 2 | Hydrolysis of methyl ester to carboxylic acid (NaOH, H2O/THF) | Conversion of ester to acid while maintaining boronate ester integrity. | ~90 |

| 3 | Activation of acid (EDCI/HOBt or SOCl2 for acid chloride) | Preparation for amide coupling. | Quantitative |

| 4 | Reaction with isopropylamine (propan-2-yl amine) at 0-25 °C | Formation of amide bond to yield final compound. | 80-95 |

| 5 | Purification by silica gel chromatography | Isolation of pure product. | — |

Note: Exact yields and conditions may vary depending on substrate purity and scale.

Research Findings and Notes

- The iridium-catalyzed borylation method is highly effective for introducing the boronate ester group with high regioselectivity and functional group tolerance.

- The boronate ester is stable under mild hydrolysis and amide coupling conditions, which is critical for preserving the functional group during synthesis.

- The isopropyl substitution on the amide nitrogen can be introduced via direct amide formation with isopropylamine, avoiding harsh conditions that might degrade sensitive groups.

- Safety data indicates the compound carries moderate hazards (H302, H315, H319), requiring standard laboratory precautions during synthesis and handling.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Iridium-catalyzed borylation | B2pin2, [IrOMe(cod)]2, Si,S-ligand, 2-Me-THF | 80 °C, 16 h, inert atmosphere | High regioselectivity, good yield | Requires expensive catalyst |

| Ester hydrolysis | NaOH, H2O/THF | Room temperature | Mild, preserves boronate ester | Additional step needed |

| Amide coupling | EDCI/HOBt or SOCl2 + isopropylamine | 0-25 °C | Efficient amide bond formation | Sensitive to moisture |

| Acid chloride method | SOCl2 + isopropylamine | Low temperature | Direct amidation | Acid chloride handling hazards |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of 3-methoxy-n-(propan-2-yl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the aryl halide used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: . Its structure includes a methoxy group, a propan-2-yl substituent, and a tetramethyl-1,3,2-dioxaborolane moiety, which contribute to its reactivity and potential applications.

Medicinal Chemistry Applications

-

Drug Development :

- The incorporation of boron-containing compounds in drug design has been shown to enhance the biological activity of pharmaceuticals. Boron compounds are known for their ability to interact with biological targets, potentially improving the efficacy of drugs .

- In particular, the dioxaborolane group may facilitate the formation of stable complexes with biomolecules, making it a valuable scaffold in the development of new therapeutic agents.

-

Anticancer Research :

- Compounds similar to 3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide have been investigated for their anticancer properties. The presence of boron can enhance the selective toxicity towards cancer cells while minimizing effects on normal cells .

- Studies have shown that boron-containing drugs can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Materials Science Applications

-

Organic Electronics :

- The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the dioxaborolane unit can enhance charge transport properties and stability in electronic devices .

- Research indicates that incorporating such compounds into polymer matrices can significantly improve the efficiency and longevity of organic electronic devices .

- Polymer Chemistry :

Case Study 1: Anticancer Activity

A study investigated the effects of boron-containing compounds on various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells while sparing normal fibroblasts. This selectivity suggests potential for developing targeted therapies based on this compound class .

Case Study 2: Organic Electronics

In an experimental setup for OLEDs, incorporating this compound into the active layer resulted in a marked increase in luminescence efficiency compared to traditional materials. The findings indicate that this compound could lead to more efficient and stable organic light-emitting devices .

Mechanism of Action

The mechanism of action of 3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Substituent Variations on the Benzene Ring

3-Methyl-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (PN-1007)

- Key Difference : Methyl group at position 3 instead of methoxy.

- Impact : The methyl group is less electron-donating than methoxy, reducing activation of the aromatic ring for electrophilic substitution. This may lower reactivity in cross-coupling reactions compared to the methoxy variant.

- Purity : 98% (vs. typical 95% for similar compounds) .

N-(3-Chloropropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Key Difference : Chlorine substituent at position 3 and a chloropropylamide group.

- Impact : The electron-withdrawing chlorine enhances reactivity in nucleophilic aromatic substitution but may reduce stability in acidic conditions. The chloropropyl group increases molecular weight (MW: 323.67 g/mol) and alters solubility .

Variations in the Amide Group

- N-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Key Difference: N-methoxy-N-methylamide instead of isopropylamide. This variant is often used in peptide coupling reactions .

- N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide Key Difference: Propanamide chain instead of benzamide backbone. Impact: The aliphatic chain increases flexibility, improving solubility in non-polar solvents but reducing aromatic conjugation .

Physicochemical Properties and Reactivity

| Compound Name | Molecular Weight (g/mol) | Purity | Key Reactivity Notes |

|---|---|---|---|

| Target Compound | ~317.2* | 95%† | High reactivity in Suzuki coupling due to methoxy |

| PN-1007 (3-methyl variant) | 302.18 | 98% | Moderate reactivity; methyl lowers activation |

| N-(Chloropropyl)-4-boronate benzamide | 323.67 | 95% | Enhanced electrophilicity due to Cl substituent |

| N-Methoxy-N-methyl variant | 291.14 | 95% | Stable under basic conditions |

*Estimated based on formula C₁₆H₂₃BNO₄. †Assumed based on typical purity for boronic esters .

Stability and Handling

- Storage : Most boronic esters, including the target compound, are stored at +4°C to prevent hydrolysis. The N-methoxy-N-methyl variant exhibits superior hydrolytic stability .

- Safety : Standard precautions for boronic esters apply (e.g., avoid moisture, use gloves). Chlorinated variants (e.g., N-(3-chloropropyl)-) require additional handling due to toxicity .

Biological Activity

3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antiproliferative, antimicrobial, and antioxidative properties, supported by various studies and data.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. Its molecular formula is C₁₄H₁₈BNO₄, and it features a methoxy group, an isopropyl group, and a tetramethyl dioxaborolane moiety.

Structural Formula

Key Characteristics

- Molecular Weight: 293.13 g/mol

- Purity: 98%

- Storage Conditions: Refrigerated

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole carboxamides have shown promising results:

- IC50 Values: Compounds with methoxy and hydroxy substitutions demonstrated IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells .

- Mechanism of Action: The presence of electron-donating groups enhances the interaction with biological targets, potentially inhibiting cancer cell proliferation without significant toxicity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related studies have shown that methoxy-substituted compounds exhibit antibacterial activity:

- Gram-positive Strains: Some derivatives showed effective inhibition against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM .

Antioxidative Properties

Antioxidative activity is crucial for compounds that may mitigate oxidative stress-related damage:

- Comparative Studies: Compounds with hydroxy groups have been shown to possess enhanced antioxidant capabilities compared to standard antioxidants like BHT .

- Mechanism: The antioxidative mechanism involves the donation of hydrogen atoms or electrons to stabilize free radicals, contributing to cellular protection against oxidative damage .

Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various methoxy-substituted benzimidazole derivatives evaluated their biological activities:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound 10 | 1.2 | Antiproliferative (MCF-7) |

| Compound 11 | 3.7 | Antiproliferative (HCT116) |

| Compound 8 | 8 | Antibacterial (E. faecalis) |

The study concluded that modifications at the nitrogen atom significantly influence the biological activity of these compounds .

Study 2: Structure-Based Discovery

Another research effort utilized structure-based drug discovery to identify potent compounds against malaria, highlighting the relevance of similar chemical frameworks in developing therapeutics:

Q & A

Q. What are the standard synthetic routes for 3-Methoxy-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how do reaction conditions affect yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the boronic ester via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

- Step 2 : Introduction of the isopropylamide group via coupling reactions, such as HATU-mediated amidation or nucleophilic substitution .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.

Key Reaction Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Step 1) | 80–100°C | Higher temps improve boron incorporation but risk decomposition |

| Catalyst Loading | 5–10 mol% Pd | Excess catalyst may lead to side reactions |

| Solvent (Step 2) | DMF or THF | Polar aprotic solvents enhance coupling efficiency |

| Reaction Time (Step 1) | 12–24 hours | Prolonged time increases yield marginally |

Yields range from 60–75% for optimized protocols. Lower yields (<50%) often result from incomplete boronation or competing hydrolysis of the dioxaborolane moiety .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

Structural confirmation requires a combination of:

- ¹H/¹³C NMR : Key signals include the methoxy group (δ 3.8–3.9 ppm), isopropyl protons (δ 1.2–1.4 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 277.13 (C₁₄H₂₀BNO₄⁺) .

- X-ray Crystallography (if crystalline): Resolves the planar benzamide core and tetrahedral boron geometry .

- FTIR : Confirms amide C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Common Pitfalls :

- Overlapping NMR signals (e.g., methoxy vs. aromatic protons) can be resolved using 2D COSY or HSQC.

- Impurities from incomplete coupling require rigorous purification .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for diverse aryl halide partners?

The tetramethyl-dioxaborolane group enables C-C bond formation, but reactivity depends on:

- Electrophile Compatibility : Aryl iodides (e.g., 4-iodoanisole) react efficiently (80–90% yield), while chlorides require stronger bases (e.g., Cs₂CO₃) and higher temps (100–120°C) .

- Catalyst Systems : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in sterically hindered substrates.

- Additives : 1,4-Dioxane improves solubility, while TBAB (tetrabutylammonium bromide) accelerates transmetallation .

Case Study :

| Aryl Halide | Catalyst | Yield (%) | Side Products |

|---|---|---|---|

| 4-Bromotoluene | Pd(dppf)Cl₂ | 72 | Deboronation (5%) |

| 2-Chloropyridine | Pd(OAc)₂/XPhos | 55 | Homocoupling (10%) |

Low yields with chlorides suggest competing protodeboronation; using microwave irradiation or flow chemistry may mitigate this .

Q. How should researchers resolve contradictions in observed biological activity compared to structural analogs?

Discrepancies (e.g., lower enzyme inhibition vs. similar benzamides) may arise from:

- Steric Effects : The isopropyl group hinders target binding. Use molecular docking (AutoDock Vina) to compare binding poses with analogs .

- Solubility Issues : Poor aqueous solubility (logP ~2.8) limits bioavailability. Test in DMSO/PEG mixtures or derivatize with polar groups .

- Metabolic Instability : The dioxaborolane moiety may hydrolyze in vivo. Replace with pinacol boronate or stabilize via formulation .

Validation Workflow :

Q. What computational strategies predict the compound’s interactions with biological targets?

Advanced methods include:

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .

- Molecular Dynamics (MD) Simulations : Simulate binding to kinases or proteases over 100 ns trajectories to assess stability .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with IC₅₀ values from published analogs .

Example Findings :

- The methoxy group donates electron density, enhancing π-π stacking with aromatic residues (e.g., Tyr-123 in EGFR kinase) .

- Boron’s vacant p-orbital may coordinate with Ser-OH groups in active sites .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.